molecular formula C7H10BrD5 B1149379 1-Bromoheptane-6,6,7,7,7-d5 CAS No. 1219805-66-9

1-Bromoheptane-6,6,7,7,7-d5

Cat. No.: B1149379
CAS No.: 1219805-66-9
M. Wt: 184.1288089
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromoheptane-6,6,7,7,7-d5 is a deuterated analogue of 1-bromoheptane. This compound is a halogenated hydrocarbon, which means it contains a halogen atom (bromine) bonded to a carbon chain. The deuterated version, where hydrogen atoms are replaced with deuterium, is particularly useful in research as a tracer molecule in metabolic studies and as a tool in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromoheptane-6,6,7,7,7-d5 can be synthesized through the halogenation of deuterated heptane. The process involves the substitution of hydrogen atoms with bromine atoms in the presence of a brominating agent such as N-bromosuccinimide (NBS) under radical conditions. The reaction typically requires a solvent like carbon tetrachloride (CCl₄) and a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuterated starting materials are often sourced from specialized suppliers, and the bromination reaction is carefully monitored to avoid over-bromination or side reactions.

Chemical Reactions Analysis

Types of Reactions

1-Bromoheptane-6,6,7,7,7-d5 undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction Reactions: The carbon-bromine bond can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Substitution: Alcohols, nitriles, or amines.

    Elimination: Alkenes.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

Scientific Research Applications

1-Bromoheptane-6,6,7,7,7-d5 has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.

    Biology: Employed as a tracer molecule in metabolic studies to track the movement and transformation of compounds within biological systems.

    Medicine: Utilized in the development of deuterated drugs, which can have improved metabolic stability and reduced side effects.

    Industry: Applied in the production of specialty chemicals and materials where isotopic labeling is required.

Mechanism of Action

The mechanism of action of 1-Bromoheptane-6,6,7,7,7-d5 involves its role as a halogenated hydrocarbon. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the compound forms alkenes through the removal of hydrogen and bromine atoms. The deuterium atoms provide stability and allow for precise tracking in NMR spectroscopy and metabolic studies.

Comparison with Similar Compounds

Similar Compounds

    1-Bromoheptane: The non-deuterated analogue, used in similar applications but without the benefits of deuterium labeling.

    1-Chloro-1,1,2,2,3-pentadeuterioheptane: A chlorinated analogue with similar properties but different reactivity due to the presence of chlorine instead of bromine.

    1-Iodo-1,1,2,2,3-pentadeuterioheptane: An iodinated analogue with higher reactivity due to the larger atomic radius of iodine.

Uniqueness

1-Bromoheptane-6,6,7,7,7-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in research applications. The presence of bromine also offers specific reactivity that can be exploited in various chemical reactions.

Properties

IUPAC Name

1-bromo-1,1,2,2,3-pentadeuterioheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i5D,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXKDWGTSHCFPP-FIIAWYQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CCCC)C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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